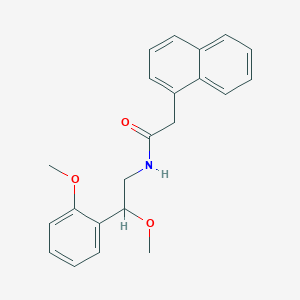

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

This compound features a naphthalen-1-yl acetamide core substituted with a branched ethyl chain containing two methoxy groups: one at the 2-position of the phenyl ring and another on the adjacent carbon of the ethyl group.

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-25-20-13-6-5-12-19(20)21(26-2)15-23-22(24)14-17-10-7-9-16-8-3-4-11-18(16)17/h3-13,21H,14-15H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEDVDVOWYZCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(naphthalen-1-yl)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with N-(2-methoxy-2-(2-methoxyphenyl)ethyl)amine under basic conditions to yield the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound exhibits a variety of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that compounds with similar structures show significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. The structural features of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide may enhance its antibacterial efficacy by improving membrane permeability and interaction with bacterial enzymes.

Antitumor Activity

Preliminary studies suggest that this compound could possess antitumor properties. Analogous compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways.

Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against biofilm |

| Escherichia coli | 0.8 | Synergistic effects observed |

Antitumor Activity Data

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | < 5 | Significant growth inhibition |

| HT29 (Colon Cancer) | < 3 | Induces apoptosis |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial potential of this compound alongside structurally related compounds. The results indicated that certain modifications in the side chains enhanced antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics.

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays on various cancer cell lines revealed that this compound significantly inhibited cell growth in a dose-dependent manner. The presence of methoxy groups was found to enhance its cytotoxic effects, indicating the importance of molecular structure in determining biological activity.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Naphthalene Position : Naphthalen-1-yl vs. naphthalen-2-yloxy groups (as in ) influence cytotoxicity, with the latter showing cisplatin-like activity .

- Branched vs. Linear Chains : The diphenylethyl chain in improves stability but reduces solubility compared to the target compound’s methoxy-rich chain.

Pharmacological Potential

- Anti-Diabetic Effects : Analogs like 3a reduced blood sugar by 25.1% in rat models, suggesting the target compound’s methoxy-rich structure may enhance efficacy .

- Cytotoxicity: The morpholinoethyl analog in showed cisplatin-like activity, hinting that the target compound’s naphthalen-1-yl group could similarly interact with DNA or enzymes .

Physicochemical Properties

- Lipophilicity: The target compound’s dual methoxy groups increase logP compared to non-methoxy analogs (e.g., 2-(naphthalen-1-yl)-N-phenethylacetamide) .

- Solubility : Branched chains may reduce aqueous solubility, necessitating formulation adjustments for bioavailability.

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide, with the CAS number 1788847-13-1, is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. Its structure features a naphthalene ring and methoxy groups which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO3 |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 1788847-13-1 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar naphthalene structures exhibited significant antimicrobial activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : These compounds also demonstrated effective inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Antiviral Activity

Compounds related to this compound have shown promising antiviral properties:

- Inhibition of Viral Replication : Certain derivatives were reported to inhibit the multiplication of several viruses, including strains of influenza and coronaviruses .

- Mechanism of Action : The antiviral activity is often linked to the inhibition of viral enzymes such as neuraminidase and RNA polymerase .

Anticancer Activity

Research into the anticancer potential of naphthalene derivatives suggests that they may exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : Compounds similar to this compound have shown IC50 values greater than 60 μM in non-cytotoxicity tests, indicating a potential for selective toxicity against cancer cells .

Case Studies

Several case studies have been conducted on related compounds to assess their biological activities:

- Study on Antimicrobial Efficacy :

- Antiviral Screening :

Q & A

Q. What are the established synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of 2-methoxyphenylacetaldehyde with a methoxyethylamine derivative to form the branched ethyl backbone.

- Step 2 : Coupling of the intermediate with 2-(naphthalen-1-yl)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by -NMR and LC-MS .

- Key Considerations : Reaction temperatures (0–25°C), solvent choice (dry DCM or THF), and moisture exclusion to prevent hydrolysis of intermediates .

Q. How is the compound structurally characterized?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm connectivity and substituent positions. For example, the naphthyl protons resonate at δ 7.2–8.3 ppm, while methoxy groups appear as singlets near δ 3.7 ppm .

- X-ray Crystallography : Use SHELX software for crystal structure refinement. Data collection at low temperature (100 K) improves resolution; SHELXL handles anisotropic displacement parameters for heavy atoms .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~ 434.5 Da) .

Advanced Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C. For example, broadening of methoxy signals at higher temps may indicate conformational exchange .

- 2D Experiments : Utilize HSQC and HMBC to assign ambiguous peaks. The naphthalene C-1 carbon correlates with the acetamide carbonyl in HMBC .

- X-ray Validation : Resolve stereochemical ambiguities (e.g., methoxy group orientation) via crystallography. SHELXL refinement with TWIN/BASF commands handles twinning if present .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate the compound (1–10 µM) with human liver microsomes (37°C, NADPH cofactor) to estimate metabolic stability. Analyze metabolites via LC-MS/MS .

- Caco-2 Permeability : Evaluate intestinal absorption using a monolayer model. A P > 1 × 10 cm/s suggests moderate permeability .

- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) with LC-MS quantification. >90% binding indicates limited free fraction .

Q. What strategies optimize enantiomeric purity given its stereogenic centers?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Confirm purity via circular dichroism .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the ethyl backbone formation. >90% ee is achievable with L-proline catalysis .

- Dynamic Resolution : Utilize enzymes (e.g., lipases) in kinetic resolutions. For example, Candida antarctica lipase selectively hydrolyzes one enantiomer in racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.